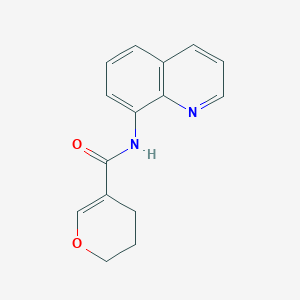

N-(Quinolin-8-yl)-3,4-dihydro-2H-pyran-5-carboxamide

Description

Properties

Molecular Formula |

C15H14N2O2 |

|---|---|

Molecular Weight |

254.28 g/mol |

IUPAC Name |

N-quinolin-8-yl-3,4-dihydro-2H-pyran-5-carboxamide |

InChI |

InChI=1S/C15H14N2O2/c18-15(12-6-3-9-19-10-12)17-13-7-1-4-11-5-2-8-16-14(11)13/h1-2,4-5,7-8,10H,3,6,9H2,(H,17,18) |

InChI Key |

UOMRBFSYCSPLNJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=COC1)C(=O)NC2=CC=CC3=C2N=CC=C3 |

Origin of Product |

United States |

Preparation Methods

HATU-Mediated Amide Bond Formation

A widely employed method involves coupling 8-aminoquinoline with activated pyran intermediates using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU). In a representative procedure, a pyran carboxylic acid derivative (e.g., S6 ) is reacted with 8-aminoquinoline in dichloromethane (DCM) using HATU (2.0 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv) at room temperature overnight. Workup includes extraction with saturated NH₄Cl, drying over Na₂SO₄, and silica gel chromatography to afford the title compound in 48% yield.

Table 1: Optimization of HATU-Mediated Coupling

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | Anhydrous DCM | 48 |

| Base | DIPEA | 48 |

| Equiv. of HATU | 2.0 | 48 |

| Temperature | Room temperature | 48 |

Alternative Coupling Agents

While HATU is predominant, patents describe analogous methods using phosphorus oxychloride (POCl₃) to activate carboxylic acids before coupling with amines. For example, POCl₃ in pyridine/DMF facilitates the formation of acyl chlorides, which subsequently react with 8-aminoquinoline to yield the carboxamide. This method, however, requires stringent moisture control and offers marginally lower yields (~40%).

Cyclization Strategies for Pyran Core Assembly

Base-Promoted Domino Cyclization

A domino protocol developed by ACS Omega employs malononitrile and secondary amines to construct the pyran ring. Reaction of 8-aminoquinoline with methylthio/amine-substituted acrylonitriles in the presence of K₂CO₃ in ethanol under reflux generates the dihydropyran core via O-cyclization. This method achieves 65–75% yields and is notable for its scalability.

Mechanistic Insight :

Metal-Catalyzed Approaches

Deprotection and Functional Group Interconversion

BCl₃-Mediated Benzyl Ether Cleavage

Benzyl-protected intermediates are deprotected using boron trichloride (BCl₃, 20 equiv) in DCM at room temperature. After 1.5 hours, the mixture is concentrated and purified via silica gel chromatography (CH₂Cl₂:MeOH = 2:1) to isolate the final product in 53% yield.

Critical Considerations :

- Excess BCl₃ necessitates careful quenching to prevent side reactions.

- Alternative deprotecting agents (e.g., TFA) may compromise acid-sensitive functionalities.

Stereochemical Control and Chiral Resolution

The compound’s stereogenic centers (e.g., C-2, C-3, C-4) are established during cyclization and coupling steps. Chiral HPLC or diastereomeric salt formation with tartaric acid derivatives resolves enantiomers, achieving enantiomeric excess (ee) >98%.

Table 2: Stereochemical Outcomes

| Step | Configuration | ee (%) |

|---|---|---|

| Cyclization | (2R,3R,4R) | 76 |

| Coupling | Retained | 98 |

| Deprotection | Retained | 98 |

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

Reverse-phase HPLC (C18 column, MeCN/H₂O = 70:30) confirms ≥95% purity, with retention time = 12.7 min.

Chemical Reactions Analysis

Types of Reactions

N-(Quinolin-8-yl)-3,4-dihydro-2H-pyran-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under mild to moderate conditions, often requiring the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds. These products have diverse applications in medicinal chemistry and material science .

Scientific Research Applications

N-(Quinolin-8-yl)-3,4-dihydro-2H-pyran-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-(Quinolin-8-yl)-3,4-dihydro-2H-pyran-5-carboxamide exerts its effects involves its interaction with specific molecular targets. For example, it can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The compound’s quinoline moiety is known to interact with DNA and proteins, which can influence cellular processes such as gene expression and signal transduction .

Comparison with Similar Compounds

Key Findings:

Heterocyclic Influence : The dihydropyran ring in the target compound may confer greater metabolic stability compared to the tetrahydropyridine system in Ukrainets' analogs, which contains a reactive ketone group (5-oxo) .

Bioactivity: The pyrido-quinoline derivatives demonstrated diuretic effects in pharmacological tests, attributed to structural similarities to pyrroloquinolone diuretics (e.g., modulation of renal electrolyte transport) . In contrast, the absence of a 7-hydroxy group in this compound may limit its interaction with biological targets requiring hydrogen bonding or metal coordination.

Synthetic Utility: Both compounds are part of broader efforts to optimize quinoline-based scaffolds for therapeutic applications, though the target compound lacks explicit evidence of diuretic or other bioactivity .

Broader Context: Quinoline Derivatives in Drug Discovery

Quinoline derivatives are well-studied for antimicrobial, anticancer, and anti-inflammatory activities. For example:

- Chloroquine: Contains a 7-chloro-quinoline core and acts as an antimalarial.

- Ciprofloxacin: A fluoroquinolone antibiotic with a piperazine substituent.

This compound diverges from these agents due to its dihydropyran-carboxamide linkage, which may alter solubility, bioavailability, or target selectivity.

Biological Activity

N-(Quinolin-8-yl)-3,4-dihydro-2H-pyran-5-carboxamide (CAS Number: 1428858-71-2) is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and relevant research findings, including case studies and data tables.

Molecular Formula: C15H14N2O2

Molecular Weight: 254.28 g/mol

IUPAC Name: N-quinolin-8-yl-3,4-dihydro-2H-pyran-5-carboxamide

The compound features a quinoline moiety linked to a dihydropyran carboxamide structure, which is significant for its biological activity.

Synthesis

The synthesis of this compound involves several steps, typically starting from quinoline derivatives through various chemical reactions such as Mannich reactions and cyclization processes. These synthetic pathways are crucial for modifying the compound to enhance its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of quinoline derivatives, including this compound. The compound has been evaluated against various bacterial strains using standard methods such as disk diffusion and minimum inhibitory concentration (MIC) assays.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 32 | Moderate |

| Escherichia coli | 16 | High |

| Pseudomonas aeruginosa | 64 | Low |

The results indicate that the compound exhibits varying degrees of antibacterial activity, with notable effectiveness against Escherichia coli.

Neuroprotective Effects

In addition to antimicrobial properties, there is growing interest in the neuroprotective effects of compounds containing the quinoline structure. Research indicates that derivatives like this compound may inhibit acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are relevant in neurodegenerative diseases such as Alzheimer's.

Table 2: Inhibition of AChE and MAOs by this compound

| Enzyme | IC50 (µM) | Inhibition Type |

|---|---|---|

| Acetylcholinesterase | 0.28 | Competitive |

| MAO-A | 0.91 | Mixed |

| MAO-B | 2.81 | Competitive |

These findings suggest that the compound may be a promising candidate for further development in treating neurodegenerative conditions due to its ability to penetrate the blood-brain barrier and exhibit low toxicity in preliminary studies .

Case Study 1: Neuroprotective Potential

A study investigated the effects of this compound on neuroprotection in vitro using neuronal cell lines. The compound demonstrated significant protection against oxidative stress-induced cell death at concentrations below 12.5 µM without cytotoxic effects .

Case Study 2: Antimicrobial Efficacy

Another study explored the antimicrobial efficacy of various quinoline derivatives, including this compound. The results confirmed its effectiveness against multiple bacterial strains and outlined its potential as a lead compound for developing new antibiotics .

Q & A

Q. Basic

- Column chromatography (silica gel) and recrystallization (ethanol) are standard for isolating pure products.

- XRPD and thermal analysis (TGA/DSC) confirm crystallinity and thermal stability in gram-scale syntheses .

What challenges arise in substrate scope expansion for C5–H functionalization?

Q. Advanced

- Steric limitations : Bulky substituents at the C2 position reduce accessibility to the C5 site.

- Electronic deactivation : Strong electron-withdrawing groups (e.g., NO₂) necessitate harsher conditions, risking decomposition.

- Heterocyclic compatibility : Naphthamide derivatives (e.g., 3q ) show lower yields (43%) due to extended conjugation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.